N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-acetamidophenyl group at the amide position and a 4-phenylpiperazinyl sulfonyl substituent at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-17(28)24-18-7-9-19(10-8-18)25-23(29)22-21(11-16-32-22)33(30,31)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-11,16H,12-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRJLZFWNRSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with phenylpiperazine.
Attachment of the Acetamidophenyl Group: The final step involves the acylation of the piperazine-thiophene intermediate with 4-acetamidobenzoic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be described by its molecular formula and its IUPAC name, which reflects its complex arrangement of functional groups. The presence of thiophene, piperazine, and sulfonamide moieties contributes to its biological activity.
Anticancer Activity
Several studies have indicated that compounds similar to N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibit anticancer properties. For instance, derivatives with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound significantly reduced the viability of breast cancer cells (IC50 values in the low micromolar range) .
Neurological Disorders
The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the treatment of anxiety and depression. Research has shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). A comparative study highlighted that certain derivatives had a higher affinity for serotonin receptors than existing SSRIs, suggesting potential for treating mood disorders .
Antimicrobial Activity
The sulfonamide group is well-documented for its antimicrobial properties. Studies have shown that compounds incorporating this group exhibit significant activity against a range of bacteria and fungi. For example, this compound has been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human prostate cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, this compound was assessed for its ability to protect neuronal cells from oxidative stress-induced damage. The findings demonstrated a significant reduction in markers of oxidative stress and improved cell survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific enzyme being inhibited.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thiophene vs. Thiazole/Thiadiazole Derivatives
- Thiophene Core (Target Compound) : The thiophene ring provides a planar, electron-rich scaffold that facilitates π-π interactions in biological systems. This core is shared with N-(2-nitrophenyl)thiophene-2-carboxamide, which exhibits antibacterial and antifungal activities .
- Thiazole Derivatives (): Compounds like 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one (3a) and its isomer (3b) replace the thiophene with a thiazole ring. These derivatives demonstrated cytotoxic activity, suggesting that the thiazole core may enhance cytotoxicity compared to thiophene analogs .
Thiophene vs. Furan Analogs
- N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC), a furan-based analog, shares structural similarities with the target compound but exhibits distinct dihedral angles (9.71° vs. 8.50–13.53° in thiophene analogs) due to the oxygen atom in furan. This difference may influence packing efficiency and intermolecular interactions .
Sulfonyl Group Modifications
- 4-Phenylpiperazinyl Sulfonyl (Target Compound) : The 4-phenylpiperazine group is associated with CNS receptor modulation (e.g., dopamine and serotonin receptors) in other pharmaceuticals. This substituent may enhance blood-brain barrier penetration .
- Chlorophenylsulfonyl (): The compound 3-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide features a bulkier sulfonamide group, which could reduce solubility but improve target specificity .
Amide Group Variations
- 4-Acetamidophenyl (Target Compound): The acetamido group at the para position may improve metabolic stability compared to nitro or methylphenylimino substituents.
- 4-Methylphenylimino (): 2-(4-Methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide exhibits analgesic and antimicrobial activities, suggesting that imino groups at the 2-position may favor these effects .
Research Findings and Implications
- Antimicrobial Activity: The nitro-substituted thiophene-2-carboxamide () showed antibacterial and antifungal effects, while the methylphenylimino analog () emphasized analgesic properties. The target compound’s 4-phenylpiperazinyl group may redirect activity toward neurological targets .
- Cytotoxicity vs. Safety: Thiazole derivatives () demonstrated cytotoxicity, whereas nitro-substituted carboxamides () raised genotoxicity concerns. The acetamidophenyl group in the target compound could mitigate toxicity risks .
Biological Activity
N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, a compound with a complex chemical structure, is gaining attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C23H29N5O3S
- Molecular Weight: 423.5 g/mol
This structure features a thiophene ring, an acetamidophenyl group, and a piperazine derivative, which are essential for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs): Similar compounds have shown inhibitory effects on RTKs, which play crucial roles in cell signaling pathways associated with cancer progression and metastasis .
- Acetylcholinesterase Inhibition: Piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, an enzyme critical in the regulation of neurotransmission . This suggests potential applications in treating neurodegenerative diseases.
- Antitumor Activity: Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Inhibition of RTKs | Reduced tumor cell proliferation | |
| Acetylcholinesterase inhibition | Potential treatment for Alzheimer's | |
| Antitumor effects | Cytotoxicity against cancer cells |
Case Studies
-
Anticancer Properties:
A study conducted on the effects of similar compounds on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in breast and lung cancer cells, suggesting its potential as an anticancer agent . -
Neuroprotective Effects:
Research involving piperazine derivatives indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. This could be beneficial in developing therapies for neurodegenerative disorders such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
